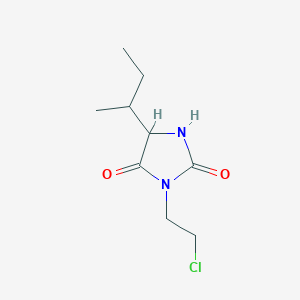
Ethyl (2E)-2-hydroxyimino-3-pyridazin-4-YL-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-hydroxyimino-3-pyridazin-4-YL-propanoate is an organic compound that belongs to the class of esters It features a pyridazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2E)-2-hydroxyimino-3-pyridazin-4-YL-propanoate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the pyridazine derivative with hydroxylamine under acidic or basic conditions.
Esterification: The final step involves the esterification of the hydroxyimino-pyridazine derivative with ethyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-2-hydroxyimino-3-pyridazin-4-YL-propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-hydroxyimino-3-pyridazin-4-YL-propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridazine ring can also interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-hydroxyimino-3-pyridazin-4-YL-propanoate: Lacks the (2E) configuration.
Methyl (2E)-2-hydroxyimino-3-pyridazin-4-YL-propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (2E)-2-hydroxyimino-3-pyridazin-4-YL-butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness: this compound is unique due to its specific (2E) configuration, which can influence its reactivity and binding properties. The presence of the ethyl ester group also affects its solubility and stability compared to similar compounds with different ester groups.
Properties
IUPAC Name |
ethyl 2-hydroxyimino-3-pyridazin-4-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(13)8(12-14)5-7-3-4-10-11-6-7/h3-4,6,14H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWKXCQPDREKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)CC1=CN=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425152 |
Source


|
| Record name | ETHYL (2E)-2-HYDROXYIMINO-3-PYRIDAZIN-4-YL-PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90887-19-7 |
Source


|
| Record name | ETHYL (2E)-2-HYDROXYIMINO-3-PYRIDAZIN-4-YL-PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)


![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)

